[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the cyclocondensation of acetylenic ketones with hydrazines in ethanol . The reaction conditions often require the presence of a base to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the pyrazole ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated pyrazole derivatives, while substitution reactions can yield various substituted pyrazoles .
Scientific Research Applications
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. For instance, it has been shown to fit well in the active site of certain enzymes, leading to inhibition of their activity . This interaction is characterized by lower binding free energy, which enhances its efficacy.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazol-3-yl derivatives: Known for their antitumor potential.
1-ethyl-3-methyl-1H-pyrazol-5-yl derivatives: Studied for their antimicrobial properties.
Properties
Molecular Formula |
C12H18FN5 |
---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-12(13)11(9(2)16-18)7-14-5-10-6-15-17(3)8-10/h6,8,14H,4-5,7H2,1-3H3 |
InChI Key |
NWHWVIPCPMWKDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CN(N=C2)C)F |
Origin of Product |
United States |
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